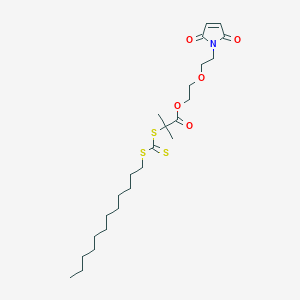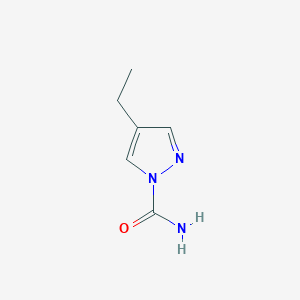
4-Ethyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Méthodes De Préparation
The synthesis of 4-Ethyl-1H-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amide formation. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Ethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. These reactions typically yield substituted pyrazole derivatives with diverse functional groups.
Applications De Recherche Scientifique
4-Ethyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in various chemical reactions and processes.
Biology: The compound exhibits significant biological activity, making it a valuable candidate for the development of new pharmaceuticals and agrochemicals.
Medicine: Due to its potential therapeutic properties, this compound is studied for its use in treating various diseases, including infections and inflammatory conditions.
Industry: The compound is used in the production of fungicides and other agrochemicals, contributing to agricultural productivity and crop protection.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, the compound inhibits succinate dehydrogenase, an enzyme critical for the mitochondrial electron transport chain. This inhibition disrupts the energy production in pathogenic fungi, leading to their death.
Comparaison Avec Des Composés Similaires
4-Ethyl-1H-pyrazole-1-carboxamide can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-1-carboxamidine: Known for its use in drug synthesis and as a core structure in various pharmaceuticals.
3-Methyl-1-phenyl-1H-pyrazole: Utilized in the synthesis of more complex pyrazole derivatives with potential biological activities.
1-Substituted 3-methyl-1H-pyrazole: Studied for its anticancer properties and other therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
4-ethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-5-3-8-9(4-5)6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
Clé InChI |
QWGSDKXQZAVNJQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN(N=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



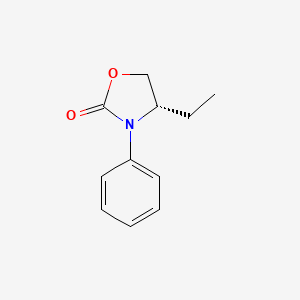
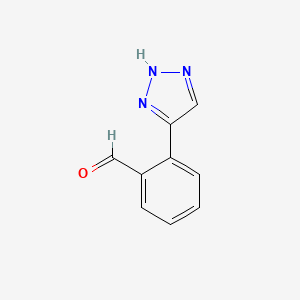
![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
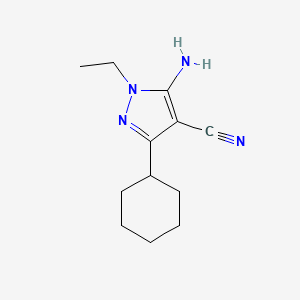
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
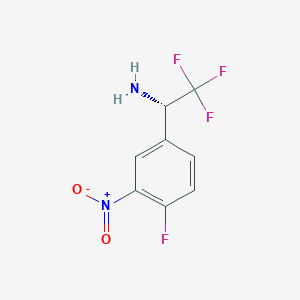

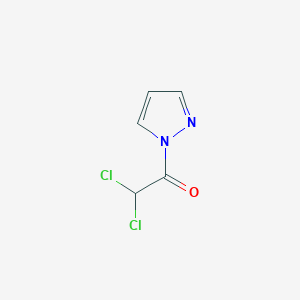
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
